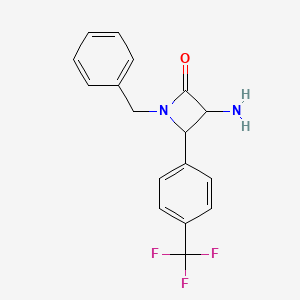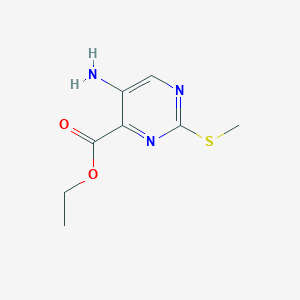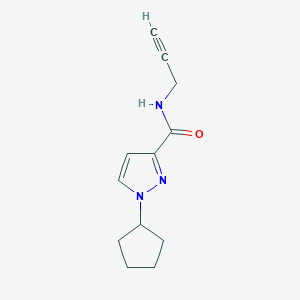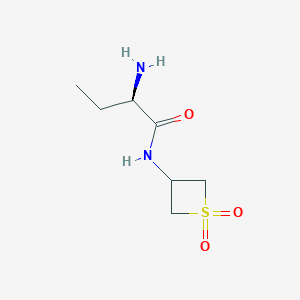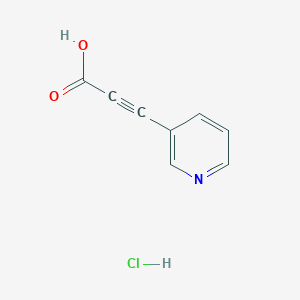![molecular formula C10H20N2O B13002893 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminopropan-2-yl)-1-azabicyclo[321]octan-4-ol is a bicyclic compound with a unique structure that includes both an amine and an alcohol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
科学研究应用
4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol: Similar structure but with an oxygen atom in the bicyclic ring.
3-(1-Aminopropan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol: Similar structure but with different positioning of functional groups.
Uniqueness
4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol is unique due to its specific arrangement of functional groups, which provides distinct chemical reactivity and biological activity. Its bicyclic structure offers a rigid framework that can enhance binding specificity in biological systems.
属性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC 名称 |
4-(1-aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C10H20N2O/c1-8(6-11)10(13)3-5-12-4-2-9(10)7-12/h8-9,13H,2-7,11H2,1H3 |
InChI 键 |
JQUQKACDPAHWFB-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C1(CCN2CCC1C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


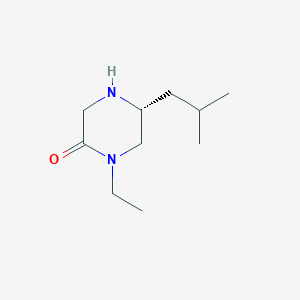
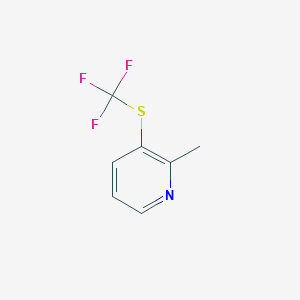
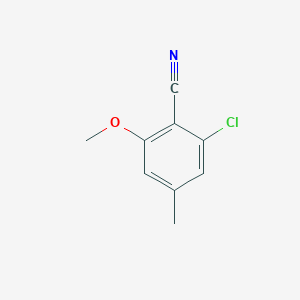
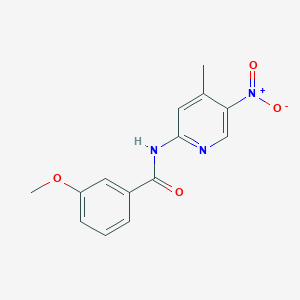

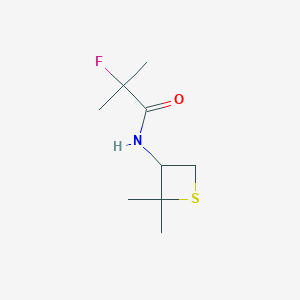
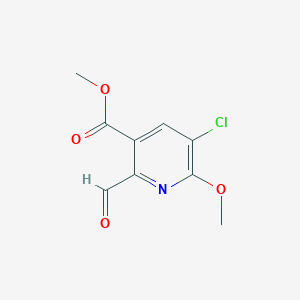

![tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate](/img/structure/B13002867.png)
